molecular formula C12H17ClN2 B6321366 1-[(2-Chlorophenyl)methyl]-2-methylpiperazine CAS No. 1226229-88-4

1-[(2-Chlorophenyl)methyl]-2-methylpiperazine

Cat. No.: B6321366
CAS No.: 1226229-88-4
M. Wt: 224.73 g/mol
InChI Key: WJEFKEHMPJWMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chlorophenyl)methyl]-2-methylpiperazine is a chemical compound of interest in pharmaceutical and organic chemistry research. As a substituted piperazine, it serves as a valuable building block (synthon) for the synthesis of more complex molecules. Piperazine derivatives are frequently explored in medicinal chemistry for their potential biological activities. This compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and composition. Handling should be performed by qualified professionals in accordance with all applicable local, state, and federal regulations. Always refer to the safety data sheet (SDS) before use. For specific applications and technical information, please contact the supplier directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEFKEHMPJWMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 2 Chlorophenyl Methyl 2 Methylpiperazine

Retrosynthetic Analysis of the 1-[(2-Chlorophenyl)methyl]-2-methylpiperazine Skeleton

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are the carbon-nitrogen (C-N) bonds of the piperazine (B1678402) ring.

Two logical retrosynthetic pathways emerge from this analysis:

Pathway A: N-Alkylation Approach. The most evident disconnection is at the N1-benzyl bond (the bond between the piperazine nitrogen and the benzylic carbon). This C-N bond disconnection leads to two key precursors: 2-methylpiperazine (B152721) and a suitable 2-chlorobenzyl electrophile, such as 2-chlorobenzyl chloride or 2-chlorobenzyl bromide. This pathway corresponds to a standard nucleophilic substitution or alkylation reaction.

Pathway B: Reductive Amination Approach. An alternative disconnection at the same N1-benzyl bond can be envisioned through a reductive amination strategy. This approach also leads to 2-methylpiperazine as one precursor, with the other being 2-chlorobenzaldehyde (B119727). This pathway involves the formation of an intermediate iminium ion, which is subsequently reduced to form the target C-N bond.

Both pathways identify 2-methylpiperazine as a critical building block. A further retrosynthetic step would involve the synthesis of this unsymmetrical piperazine core, which presents its own set of challenges, particularly concerning chemo- and regioselectivity.

Established Synthetic Routes for this compound

Based on the retrosynthetic analysis, two primary synthetic strategies have been established for the synthesis of N-benzylated piperazines: reductive amination and direct N-alkylation.

Reductive amination is a powerful and widely used method for forming C-N bonds. In the context of synthesizing this compound, this one-pot reaction involves the condensation of 2-methylpiperazine with 2-chlorobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

The general reaction is as follows: 2-methylpiperazine + 2-chlorobenzaldehyde → [Iminium Ion Intermediate] → this compound

A variety of reducing agents can be employed, each with specific advantages. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde. Common choices include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Highly effective and mild, often used in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). It is particularly suitable for acid-sensitive substrates. nih.gov

Sodium cyanoborohydride (NaBH₃CN): Another selective reagent, typically used under slightly acidic conditions to facilitate iminium ion formation. google.comorganic-chemistry.org

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. This method is considered a "green" chemistry approach but may not be compatible with reducible functional groups like the chloro-substituent on the aromatic ring.

The choice of solvent and pH is critical for optimizing the reaction, ensuring efficient iminium ion formation without causing degradation of the reactants. organic-chemistry.org

Direct N-alkylation is a straightforward and common method for synthesizing N-substituted piperazines. mdpi.com This approach involves the reaction of the secondary amine of 2-methylpiperazine with an electrophilic 2-chlorobenzyl halide, typically 2-chlorobenzyl chloride or bromide.

The reaction is a nucleophilic substitution where the nitrogen atom of the piperazine attacks the benzylic carbon, displacing the halide. Due to the presence of two secondary amines in the starting material (piperazine), regioselectivity can be a concern in unsymmetrical piperazines, though steric hindrance from the methyl group at the C2 position can influence the site of alkylation.

This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct (e.g., HCl or HBr) that is formed. The base prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic. Common bases include:

Potassium carbonate (K₂CO₃)

Sodium bicarbonate (NaHCO₃)

Triethylamine (Et₃N)

N,N-Diisopropylethylamine (DIPEA)

The reaction is often performed in polar aprotic solvents such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), or acetone (B3395972) at room or elevated temperatures to facilitate the reaction. researchgate.net

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing side reactions, such as dialkylation. For both reductive amination and N-alkylation, several parameters can be adjusted.

For N-alkylation , key factors include the choice of base, solvent, and temperature. The use of a non-nucleophilic base like K₂CO₃ or DIPEA is common. researchgate.net The stoichiometry of the reactants is also critical; using a slight excess of the piperazine starting material can help to minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net In some cases, the addition of a catalyst like sodium iodide can enhance the rate of reaction with alkyl chlorides by in-situ conversion to the more reactive alkyl iodide. mdpi.com

The following table summarizes typical conditions used for the N-alkylation of piperazine derivatives found in the literature.

Alkylating AgentAmineBaseSolventTemperatureYield
o-Methylbenzyl bromidePiperazine hexahydrateHCl (to form salt)Ethanol (B145695)70°C89%
m-Methylbenzyl bromidePiperazine hexahydrateAcetic AcidEthanol/Water70°C82%
Alkyl BromideN-AcetylpiperazineK₂CO₃AcetonitrileReflux88%
Alkyl HalidePiperidineK₂CO₃DMFRoom Temp.N/A

This table is generated based on data from analogous reactions. researchgate.netresearchgate.netgoogle.com Specific yields for the target compound may vary.

For reductive amination , optimization focuses on the choice of reducing agent and the control of pH. Sodium triacetoxyborohydride has become a reagent of choice as it is mild, effective at neutral pH, and does not reduce the aldehyde starting material. nih.gov Maintaining the reaction under slightly acidic conditions (often by adding acetic acid) can accelerate the formation of the iminium ion, but highly acidic conditions must be avoided to prevent side reactions.

Novel Synthetic Pathway Development and Exploration

While established routes provide reliable access to the target compound, research continues into developing more efficient, selective, and sustainable synthetic methods. A key area of exploration is the synthesis of the 2-methylpiperazine core itself.

The synthesis of unsymmetrically substituted piperazines like 2-methylpiperazine is a significant challenge. Control over chemo- and regioselectivity is essential to avoid mixtures of products. Novel strategies often employ chiral starting materials to produce enantiomerically pure piperazine derivatives, which are highly valuable in pharmaceutical development. researchgate.netresearchgate.net

One of the most elegant approaches starts from readily available chiral α-amino acids, such as D- or L-alanine. google.com A typical sequence involves:

Esterification of the amino acid (e.g., alanine).

N-acylation of the resulting amino ester with a haloacetyl halide (e.g., chloroacetyl chloride).

Cyclization via intramolecular nucleophilic substitution by reaction with an amine (e.g., benzylamine) to form a piperazinone intermediate.

Reduction of the amide carbonyls in the piperazinone ring, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final 2-methylpiperazine skeleton.

This strategy allows for precise control over the stereochemistry at the C2 position, dictated by the chirality of the starting amino acid. google.comrsc.org Furthermore, the use of protecting groups on one of the nitrogen atoms during the synthesis can ensure regioselectivity in subsequent reactions, such as the N-alkylation step to form the final target molecule. rsc.org

Alternative methods include the photocatalytic intramolecular cyclization of precursors like N-(β-hydroxypropyl)-ethylenediamine, which offers an environmentally friendly route to 2-methylpiperazine. iitm.ac.in

Purification and Characterization Techniques for Synthetic Intermediates and Final Product (Excluding Basic Identification Data)

Beyond basic identification, a range of advanced analytical techniques are employed to ensure the purity, stereochemical integrity, and conformational properties of this compound and its synthetic intermediates.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an indispensable technique for the analysis and purification of the enantiomers of this compound. researchgate.net By utilizing a chiral stationary phase (CSP), it is possible to separate the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess (ee) and the isolation of highly pure enantiomers on a preparative scale. nih.govmdpi.comrsc.org The choice of the CSP and the mobile phase composition are critical for achieving optimal separation.

Chiral HPLC ParameterDescription
Chiral Stationary Phase (CSP) A column packing material that is itself chiral, allowing for differential interaction with the enantiomers.
Mobile Phase The solvent system that carries the sample through the column. The composition can be adjusted to optimize resolution.
Enantiomeric Excess (ee) A measure of the purity of a chiral sample, calculated from the relative peak areas of the two enantiomers.
Preparative Chiral HPLC A scaled-up version of analytical chiral HPLC used for the isolation of larger quantities of pure enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques provide detailed information about the structure and dynamics of this compound. Temperature-dependent NMR studies are particularly valuable for investigating the conformational behavior of the piperazine ring and the restricted rotation around the amide bond if a protecting group is present. rsc.orgnih.govrsc.org These studies can reveal the presence of different conformers in solution and allow for the determination of the energy barriers for their interconversion. rsc.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

X-ray Crystallography: X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule and for providing a detailed picture of its three-dimensional structure in the solid state. chemrxiv.orgchemrxiv.org By obtaining a single crystal of an enantiomerically pure sample of this compound, or a suitable derivative, it is possible to unequivocally establish its stereochemistry. nih.gov The crystal structure also provides valuable information about bond lengths, bond angles, and intermolecular interactions, which can be correlated with the compound's physical and biological properties.

These advanced purification and characterization techniques are essential for ensuring the quality and consistency of the final product, and for providing a deep understanding of its chemical and stereochemical properties.

Structure Activity Relationship Sar Studies of 1 2 Chlorophenyl Methyl 2 Methylpiperazine Analogs

Systematic Modification of the 2-Chlorophenyl Moiety

The 2-chlorophenyl group serves as a critical anchor for the biological interactions of 1-[(2-Chlorophenyl)methyl]-2-methylpiperazine. Alterations to this aromatic ring, from the position of the chlorine atom to its replacement with other halogens or bioisosteric rings, can profoundly influence the compound's potency and selectivity.

Positional Isomers of Chlorine Substitution

The location of the chlorine atom on the phenyl ring is a crucial factor in determining the biological activity of benzylpiperazine analogs. While direct SAR studies on this compound are not extensively documented in publicly available literature, general findings from related series of phenylpiperazine compounds indicate that the substitution pattern on the phenyl ring significantly impacts efficacy. For instance, in some series of biologically active molecules, ortho- and meta-substituted compounds have been reported to exhibit greater potency compared to their para-substituted counterparts. This suggests that the spatial arrangement of the chloro substituent in the ortho position, as seen in the parent compound, may be optimal for fitting into the binding pocket of its biological target. The steric and electronic influence of the chlorine atom at the 2-position likely plays a key role in orienting the molecule for effective interaction.

Compound Chlorine Position Relative Activity (Hypothetical)
Analog A2-Chloro (ortho)+++
Analog B3-Chloro (meta)++
Analog C4-Chloro (para)+
Halogen at 2-Position Electronegativity (Pauling Scale) Van der Waals Radius (Å) Potential Impact on Activity
Fluorine3.981.47May alter pKa, potentially improve metabolic stability.
Chlorine3.161.75Parent compound's reference activity.
Bromine2.961.85Increased lipophilicity and steric bulk.
Iodine2.661.98Further increased lipophilicity and potential for halogen bonding.

Ring Substitutions and Aromatic Bioisosteres

Bioisosteric replacement of the 2-chlorophenyl ring with other aromatic systems is a common strategy to improve potency, selectivity, or pharmacokinetic properties. Aromatic bioisosteres are chosen to mimic the size, shape, and electronic properties of the original ring. For instance, replacing the phenyl ring with a thiophene (B33073) ring can maintain aromaticity and planarity while introducing a heteroatom that can alter electronic distribution and potentially form additional hydrogen bonds. nih.govnih.gov The choice of the bioisostere and its substitution pattern is critical. For example, a 2-thienyl or 3-thienyl ring could be explored as replacements for the phenyl ring, and the position of the chloro-mimicking substituent on the thiophene ring would be a key variable to investigate. Other potential bioisosteres could include pyridyl, pyrazolyl, or other heterocyclic systems, each offering a unique set of electronic and steric properties.

Aromatic Moiety Potential Bioisosteric Advantage
2-ChlorophenylParent scaffold
3-Chloro-2-thienylPotential for improved potency or altered selectivity through heteroatom interaction. nih.gov
2-Chloropyridin-3-ylIntroduction of a nitrogen atom can modulate solubility and create new hydrogen bonding opportunities.

Structural Variations on the Methylpiperazine Ring

Methyl Group Position Potential Impact
2-MethylEstablishes a specific stereochemical configuration that may be optimal for binding.
3-MethylAlters the spatial relationship between the methyl group and the N1-substituent, potentially leading to different binding modes and activities.

Replacement of Methyl Group with Other Alkyl or Functional Groups

Replacing the methyl group at the 2-position with other alkyl or functional groups allows for a systematic exploration of the steric and electronic requirements of the binding site. Increasing the size of the alkyl group (e.g., to ethyl, propyl) would probe the steric tolerance of the target protein. Introducing functional groups, such as a hydroxymethyl or an aminomethyl group, could provide opportunities for additional hydrogen bonding interactions, potentially leading to increased potency. The choice of substituent would also influence the lipophilicity and metabolic stability of the resulting analog.

Substituent at 2-Position Rationale for Modification Anticipated Effect on Properties
MethylParent group, reference for comparison.Baseline lipophilicity and steric bulk.
EthylProbe for steric tolerance in the binding pocket.Increased lipophilicity and steric bulk.
HydroxymethylIntroduce a hydrogen bond donor.Increased polarity, potential for enhanced binding.
CarboxamideIntroduce hydrogen bond donor and acceptor capabilities.Increased polarity, potential for stronger interactions.

Ring Contraction/Expansion and Bioisosteric Replacements of Piperazine (B1678402)

Altering the size of the piperazine ring or replacing it with bioisosteres can significantly impact a compound's affinity, selectivity, and pharmacokinetic profile. These modifications probe the geometric and electronic tolerances of the binding pocket.

Ring Contraction/Expansion:

Contraction to a five-membered ring, such as a pyrrolidine (B122466) derivative, alters the distance and angularity between the nitrogen atoms and the substituents. This can lead to a loss of activity if the precise geometry of the piperazine is crucial for receptor interaction. However, in some cases, it can improve properties like cell permeability. researchgate.net

Expansion to a seven-membered ring, such as a homopiperazine (B121016) (1,4-diazepane), increases the flexibility and the distance between the nitrogen atoms. nih.gov This modification can be beneficial if the binding site can accommodate a larger scaffold. For instance, in a study on σ2 receptor ligands, a homopiperazine analog (Compound 2t ) demonstrated a high affinity of 4 nM, suggesting the receptor pocket could accommodate the expanded ring. nih.gov

Bioisosteric Replacements: Bioisosteres are functional groups or molecules that have similar physicochemical or topological properties and can elicit a similar biological response. cambridgemedchemconsulting.comojp.gov Replacing the piperazine moiety is a common strategy to modulate basicity, lipophilicity, and metabolic stability.

Spirocyclic Diamines: Fused spiro-diamine systems can act as rigid piperazine bioisosteres. In the development of σ2 receptor ligands, replacing the piperazine in a lead compound with various diazaspiroalkanes generally resulted in a reduction in affinity for the target receptor, indicating that the specific topology of the piperazine was preferred. nih.gov

Bridged Bicyclic Amines: Constrained bicyclic systems, like 2,5-diazabicyclo[2.2.1]heptane, serve as rigid analogs of piperazine. These structures lock the relative orientation of the nitrogen atoms, which can lead to enhanced potency and selectivity if the constrained conformation matches the receptor-bound pose.

Non-basic or less basic replacements: If the basicity of the piperazine leads to undesirable effects (e.g., hERG liability or poor brain penetration), it can be replaced with less basic or neutral bioisosteres such as piperidinol or morpholine. blumberginstitute.org

Table 1: Effect of Piperazine Ring Modifications on Receptor Affinity (Illustrative Data) This table presents hypothetical data to illustrate the principles of ring modification, based on general findings in related chemical series.

CompoundModificationRelative Affinity
Parent Compound2-Methylpiperazine (B152721)1.0
Analog APyrrolidine (Contraction)0.2
Analog BHomopiperazine (Expansion)0.8
Analog C2,5-Diazabicyclo[2.2.1]heptane (Bridged)1.5

Linker Modifications between Chlorophenyl and Piperazine Moieties

The methylene (B1212753) bridge connecting the 2-chlorophenyl ring and the 2-methylpiperazine moiety plays a critical role in defining the spatial relationship between these two key pharmacophoric elements. Modifications to this linker can alter the compound's flexibility, conformation, and ultimately, its interaction with a biological target.

Homologation and Heteroatom Insertion in the Methylene Bridge

Homologation: Increasing the length of the linker by one or more methylene units (homologation) to an ethylene (B1197577) or propylene (B89431) bridge introduces greater conformational flexibility. This allows the chlorophenyl and piperazine rings to adopt a wider range of relative orientations.

Ethylene Linker (-CH₂CH₂-): The introduction of an additional methylene group can either improve or diminish activity. An improvement suggests that a greater distance between the aromatic ring and the piperazine is favorable for optimal receptor binding.

Propylene Linker (-CH₂CH₂CH₂-): Further extension of the linker generally leads to a decrease in potency due to excessive flexibility, which carries an entropic penalty upon binding, or because the optimal distance for interaction is exceeded.

Heteroatom Insertion: Replacing the methylene carbon with a heteroatom (e.g., oxygen, nitrogen, sulfur) can introduce new hydrogen bonding capabilities, alter the linker's angle and polarity, and affect metabolic stability.

Ether Linkage (-O-CH₂-): Insertion of an oxygen atom can increase polarity and introduce a potential hydrogen bond acceptor site. It also changes the bond angle of the linker compared to the all-carbon version.

Amine Linkage (-NH-CH₂-): An amine linker introduces a hydrogen bond donor and an additional basic center, which can significantly alter the compound's physicochemical properties and potential receptor interactions.

Conformational Constraints and Rigidity Introduction

Reducing the flexibility of a molecule can "lock" it into a bioactive conformation, which can lead to increased potency and selectivity by minimizing the entropic cost of binding.

Cyclopropanation: Incorporating the methylene bridge into a cyclopropane (B1198618) ring is a common strategy to introduce rigidity. The stereochemistry of the resulting analog becomes critical, as different isomers will orient the phenyl and piperazine groups in distinct, fixed three-dimensional arrangements.

Alkene Introduction: Replacing the single bond linker with a double bond (e.g., -CH=CH-) restricts rotation and fixes the geometry. The E and Z isomers will present significantly different pharmacophore arrangements and are expected to have different biological activities.

Fused Ring Systems: Incorporating the linker into a larger, fused ring system that includes either the phenyl or piperazine ring is another approach to create highly rigid structures.

Table 2: Impact of Linker Modification on Biological Activity (Illustrative Data) This table presents hypothetical data to illustrate the principles of linker modification.

CompoundLinker ModificationRelative Potency
Parent Compound-CH₂-1.0
Analog D-CH₂CH₂- (Homologation)0.5
Analog E-O-CH₂- (Heteroatom)0.9
Analog FCyclopropyl (Rigidification)2.1

In Silico Approaches to SAR Analysis

Computational methods are powerful tools for rationalizing existing SAR data and predicting the activity of novel compounds, thereby guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. proquest.com For a series of this compound analogs, a QSAR model would be developed by calculating a range of molecular descriptors for each compound and correlating them with their measured biological activity (e.g., IC₅₀ or Kᵢ values).

Descriptor Selection: Descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. nih.gov For piperazine derivatives, descriptors related to the partial negative surface area and molecular shape have been shown to be significant. nih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) are used to build the predictive model. wikipedia.org A statistically significant QSAR model for aryl alkanol piperazine derivatives, for example, identified descriptors like dipole moment and Highest Occupied Molecular Orbital (HOMO) energy as key influencers of activity. proquest.com

Model Validation: The predictive power of the QSAR model must be rigorously validated using techniques such as cross-validation (leave-one-out) and by predicting the activity of an external test set of compounds not used in model generation. nih.gov

A successful QSAR model can provide insights into which properties are most important for activity. For example, a model might reveal that increased hydrophobicity on the chlorophenyl ring is positively correlated with potency, while a larger steric volume on the piperazine ring is detrimental.

Pharmacophore Generation and Virtual Screening

A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. enamine.net

Pharmacophore Generation: A pharmacophore model for this series could be generated based on the structure of a highly active analog (ligand-based) or from the crystal structure of the target receptor with a bound ligand (structure-based). nih.gov Key features would likely include a hydrophobic/aromatic center (the chlorophenyl ring), a hydrogen bond acceptor (the nitrogen atoms of the piperazine), and potentially a positive ionizable feature (the protonated piperazine nitrogen).

Virtual Screening: Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases. nih.gov This process filters for molecules that match the required pharmacophoric features in the correct 3D orientation. The resulting "hits" are compounds that are predicted to be active and can be prioritized for acquisition or synthesis and subsequent biological testing. This approach allows for the efficient discovery of novel, structurally diverse compounds that retain the key interaction features of the original series.

Molecular Mechanisms and Target Interactions of 1 2 Chlorophenyl Methyl 2 Methylpiperazine

Receptor Binding Profiling and Selectivity Analysis

A comprehensive receptor binding profile for 1-[(2-Chlorophenyl)methyl]-2-methylpiperazine is not publicly documented. This includes a lack of data on its affinity for various G-protein coupled receptors (GPCRs) and ion channels, which is essential for determining its selectivity and potential off-target effects.

Dopamine (B1211576) Receptor Subtype Affinities (D1, D2, D3, D4, D5)

Specific binding affinities of this compound for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5) have not been reported in the scientific literature. While many N-substituted piperazines are known to interact with dopamine receptors, the precise affinity and selectivity profile of this particular compound remains uncharacterized. Without experimental data, it is impossible to determine its potential as a selective or non-selective dopamine receptor ligand.

Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

There is no specific binding affinity data available in the scientific literature for this compound at serotonin receptor subtypes such as 5-HT1A, 5-HT2A, or 5-HT2C. Studies on related compounds like meta-chlorophenylpiperazine (mCPP) have explored their effects on serotonin receptors, but this information cannot be directly extrapolated to the target compound. nih.gov

Noradrenergic Receptor Subtype Affinities (e.g., α1, α2, β1, β2)

Similarly, no published research details the binding affinities of this compound for α1, α2, β1, or β2 noradrenergic receptor subtypes. Pharmacological screening of libraries of piperazine (B1678402) analogues sometimes includes these receptors, but specific results for the compound have not been reported. nih.gov

Other G-Protein Coupled Receptor (GPCR) and Ion Channel Interactions

The interaction of G protein-coupled receptors (GPCRs) with ion channels is a fundamental mechanism in cellular signaling. nih.govnih.govdocumentsdelivered.com GPCR activation can modulate the function of ion channels through various means, including direct physical interaction and second messenger systems. mdpi.com However, there are no specific studies documenting the interaction of this compound with any other GPCRs or ion channels.

Intracellular Signaling Pathway Modulation

The downstream effects of receptor binding involve complex intracellular signaling cascades. These pathways are crucial for translating an external signal into a cellular response.

Adenylyl Cyclase Activity Modulation

Adenylyl cyclase is a key enzyme in the Gs and Gi-coupled GPCR signaling pathways, responsible for the synthesis of cyclic AMP (cAMP). The modulation of this enzyme is a common mechanism for many neurologically active compounds. nih.gov Nevertheless, the effect of this compound on adenylyl cyclase activity has not been documented.

Protein Kinase Activation/Inhibition (e.g., PKA, PKC)

Protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), are critical components of many signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. ijmphs.comnih.govresearchgate.net They are often downstream effectors of GPCR activation and play a role in a vast array of cellular processes. There is currently no evidence to suggest that this compound directly activates or inhibits key protein kinases like PKA or PKC.

Calcium Signaling Pathway Involvement

Calcium signaling, involving the release of intracellular calcium stores, is a vital second messenger system that regulates numerous cellular functions. genome.jpnih.govnih.gov GPCRs coupled to the Gq pathway can initiate this cascade through the action of phospholipase C. mdpi.com There is no available data to indicate whether this compound is involved in the modulation of calcium signaling pathways.

Enzyme Inhibition/Activation Studies (Excluding Metabolic Enzymes)

A comprehensive review of scientific literature and research databases reveals a significant lack of specific data regarding the direct interactions of this compound with various enzyme systems, excluding those involved in its metabolism. The following sections detail the current state of knowledge on its potential enzyme inhibition or activation profile.

Monoamine Oxidase (MAO-A, MAO-B) Inhibition Potential

As of the latest available data, there are no published scientific studies that have specifically investigated the inhibitory or activating effects of this compound on the monoamine oxidase enzymes, MAO-A and MAO-B. While the broader class of piperazine-containing molecules has been a subject of interest in medicinal chemistry for their potential neurological and psychiatric applications, which often involve modulation of monoaminergic systems, specific experimental data for this particular compound is not available in the public domain.

Research into other piperazine derivatives has shown a range of activities at MAO enzymes. For instance, certain N-methyl-piperazine chalcones have been identified as reversible competitive inhibitors of MAO-B. However, it is crucial to note that the structure of this compound is distinct, and therefore, the enzymatic activity of related compounds cannot be directly extrapolated to it. The presence and position of the chlorophenyl and methyl groups on the piperazine ring are critical determinants of its pharmacological profile, and without specific experimental evaluation, its potential for MAO inhibition remains speculative.

Table 4.4.1. MAO-A and MAO-B Inhibition Data for this compound

EnzymeIC₅₀ (µM)Ki (µM)Type of Inhibition
MAO-ANo data availableNo data availableNo data available
MAO-BNo data availableNo data availableNo data available

This table is interactive. Currently, it reflects the absence of available data.

Other Relevant Enzyme Interactions

Similarly, a thorough search of the scientific literature did not yield any studies concerning the interaction of this compound with other non-metabolic enzymes. The biological activities of many piperazine derivatives are known to extend beyond monoamine targets to include a variety of other enzymes and receptors. However, in the case of this compound, there is no published research detailing its effects on other enzyme systems.

Therefore, its profile as a potential inhibitor or activator of other relevant enzymes remains uncharacterized. Future research may explore its interactions with other enzymes relevant to central nervous system function or other therapeutic areas to fully elucidate its molecular mechanisms of action.

Despite a comprehensive search for preclinical pharmacological data on the chemical compound this compound, no specific in vitro findings related to its effects on neurotransmitter reuptake, receptor binding, or functional receptor activity were identified in the public domain.

Extensive searches were conducted to locate studies detailing the compound's activity in cell-based assays, such as those using synaptosomal preparations or cell lines with recombinant transporters to assess neurotransmitter reuptake inhibition. Similarly, efforts to find data from receptor binding assays, including saturation and competition experiments to determine dissociation constants (Kd) and inhibition constants (Ki), did not yield any specific results for this particular molecule. Furthermore, no information was found regarding its functional activity as a potential agonist or antagonist at various receptors.

The absence of such data in publicly accessible scientific literature and databases suggests that this compound may not have been the subject of extensive preclinical pharmacological investigation, or that such research has not been published. Therefore, the detailed article requested, focusing on the specific in vitro pharmacological investigations of this compound, cannot be generated at this time due to the lack of available data.

Preclinical Pharmacological Investigations of 1 2 Chlorophenyl Methyl 2 Methylpiperazine in in Vitro Models

Functional Assays for Receptor Agonism/Antagonism

cAMP Accumulation Assays

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger in cellular signaling, and its levels are modulated by the activity of G protein-coupled receptors (GPCRs). Assays that measure the accumulation of cAMP are fundamental in determining whether a test compound acts as an agonist or antagonist at Gs- or Gi-coupled GPCRs. These assays typically involve stimulating cells expressing the receptor of interest with the test compound and then measuring the intracellular cAMP concentration. Various methods are available for this, including competitive immunoassays and reporter gene assays.

A common approach involves using cells engineered to express a specific GPCR. Upon stimulation with an agonist that activates a Gs-coupled receptor, adenylyl cyclase is activated, leading to an increase in intracellular cAMP. Conversely, activation of a Gi-coupled receptor inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. Antagonists would block the effects of a known agonist on cAMP levels.

While the principles of cAMP accumulation assays are well-established for characterizing GPCR ligands, a comprehensive search of publicly available scientific literature and databases did not yield specific data on the effects of 1-[(2-Chlorophenyl)methyl]-2-methylpiperazine in such assays. Therefore, the activity of this compound on cAMP signaling pathways remains to be publicly documented.

To illustrate the type of data generated from a cAMP accumulation assay, a hypothetical data table is presented below. This table shows potential results for a compound being tested for its ability to modulate cAMP levels via a Gs-coupled receptor.

Hypothetical Data: cAMP Accumulation in HEK293 Cells Expressing a Gs-Coupled Receptor

Concentration of Test Compound (nM)cAMP Concentration (nM)% of Maximum Response (Relative to Isoproterenol)
0.15.210%
115.830%
1031.560%
10047.390%
100052.5100%
Isoproterenol (10 µM)52.5100%
Vehicle2.10%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Receptor-Mediated Calcium Flux Assays

Receptor-mediated calcium flux assays are another cornerstone of in vitro pharmacology, particularly for investigating GPCRs that couple to the Gq signaling pathway. Activation of Gq-coupled receptors leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. eurofinsdiscovery.com This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators. nih.gov

These assays are valuable for identifying agonists that stimulate Gq-coupled receptors and antagonists that block this stimulation. eurofinsdiscovery.com The change in fluorescence intensity is proportional to the concentration of intracellular calcium, allowing for the quantification of a compound's potency and efficacy. nih.gov

Despite the utility of this assay in drug discovery, a review of available scientific literature did not reveal any published studies detailing the effects of this compound on receptor-mediated calcium flux. As such, its activity at Gq-coupled receptors has not been publicly characterized.

Below is a hypothetical representation of data that could be obtained from a calcium flux assay, demonstrating the dose-dependent response of a Gq-coupled receptor to a test compound.

Hypothetical Data: Intracellular Calcium Mobilization in CHO-K1 Cells Expressing a Gq-Coupled Receptor

Concentration of Test Compound (nM)Peak Fluorescence Intensity (Arbitrary Units)% of Maximum Response (Relative to Carbachol)
0.1150012%
1450036%
10900072%
1001125090%
100012500100%
Carbachol (10 µM)12500100%
Vehicle5000%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

GTPγS Binding Assays

The guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) binding assay is a functional assay that directly measures the activation of G proteins, a key event in GPCR signaling. creative-bioarray.comnih.gov In this assay, a non-hydrolyzable analog of GTP, [35S]GTPγS, is used. creative-bioarray.com When a GPCR is activated by an agonist, it facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. The binding of the radiolabeled [35S]GTPγS can then be quantified, providing a direct measure of G protein activation. creative-bioarray.com

This assay is particularly useful for determining the potency and efficacy of agonists and can also be used to characterize antagonists and inverse agonists. nih.gov It is a valuable tool for understanding the initial steps in the GPCR signaling cascade. creative-bioarray.com

A thorough search of scientific databases and literature found no published data on the use of GTPγS binding assays to investigate the pharmacological properties of this compound. Consequently, its ability to directly modulate G protein activation is not documented in the public domain.

The following table provides a hypothetical example of the results that might be obtained from a GTPγS binding assay, showing the stimulation of [35S]GTPγS binding by a test compound in membranes from cells expressing a target GPCR.

Hypothetical Data: Agonist-Stimulated [35S]GTPγS Binding

Concentration of Test Compound (nM)[35S]GTPγS Bound (cpm)% Stimulation Above Basal
0.1125010%
1250040%
10425090%
1004750110%
10005000120%
Basal10000%
GTPγS (10 µM, non-specific)500-

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Electrophysiological Studies in Brain Slice Preparations (e.g., long-term potentiation, synaptic plasticity)

Electrophysiological studies in acute brain slices are essential for understanding how a compound affects neuronal communication and synaptic plasticity, the cellular basis of learning and memory. nih.gov These studies involve recording the electrical activity of neurons in response to synaptic stimulation. Two key phenomena often investigated are long-term potentiation (LTP) and synaptic plasticity.

Long-term potentiation is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. researchgate.net It is widely considered a major cellular mechanism underlying learning and memory. nih.gov The induction and maintenance of LTP can be modulated by pharmacological agents, providing insight into their effects on synaptic function.

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time in response to increases or decreases in their activity. substack.com Investigating how a compound affects synaptic plasticity can reveal its potential to influence cognitive processes.

No publicly available data from electrophysiological studies in brain slice preparations for this compound were found during a comprehensive literature search. Therefore, the effects of this compound on long-term potentiation and synaptic plasticity have not been reported.

To illustrate the potential outcomes of such an experiment, a hypothetical data table is provided below, showing the effect of a test compound on the magnitude of LTP in hippocampal brain slices.

Hypothetical Data: Effect of Test Compound on Long-Term Potentiation in Hippocampal Slices

Experimental ConditionBaseline fEPSP Slope (mV/ms)fEPSP Slope 60 min Post-Tetanus (mV/ms)% Potentiation
Control (ACSF)-0.52 ± 0.04-0.83 ± 0.06160%
Test Compound (1 µM)-0.51 ± 0.05-1.02 ± 0.07200%
Test Compound (10 µM)-0.53 ± 0.04-1.27 ± 0.08240%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. fEPSP stands for field excitatory postsynaptic potential. ACSF is artificial cerebrospinal fluid.

Computational Chemistry and Molecular Modeling of 1 2 Chlorophenyl Methyl 2 Methylpiperazine

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 1-[(2-Chlorophenyl)methyl]-2-methylpiperazine is not static; it exists as an ensemble of interconverting conformations. The piperazine (B1678402) ring, a core feature, typically adopts a low-energy chair conformation to minimize steric strain. However, the presence of two substituents—the 2-methyl group on the ring and the N-benzyl group—creates a complex energy landscape.

The key variables determining the preferred conformation are the axial or equatorial positions of these substituents. For 2-substituted piperazines, studies have shown a general preference for the substituent to occupy an axial position to avoid certain steric clashes. nih.gov The orientation of the (2-chlorophenyl)methyl group relative to the piperazine ring is also critical. Rotation around the C-N bond connecting the benzyl (B1604629) group to the piperazine nitrogen defines different spatial arrangements, each with a distinct energy level.

Computational methods are used to map this energy landscape by systematically rotating the molecule's flexible bonds and calculating the potential energy of each resulting structure. This analysis identifies the most stable, low-energy conformers and the energy barriers required to transition between them. The resulting data can be visualized in a potential energy surface map, which is essential for understanding which shapes the molecule is most likely to adopt when approaching a protein binding site.

Molecular Docking Studies with Target Proteins (e.g., DAT, NET, SERT)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a protein's active site. For this compound, docking studies are crucial for understanding its potential interactions with monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These proteins are primary targets for many psychoactive compounds. acs.orgnih.gov

Binding Mode Predictions and Interaction Energies

Docking simulations of piperazine derivatives with monoamine transporters consistently reveal a conserved binding mode. nih.gov The piperazine nitrogen atom that is not attached to the benzyl group becomes protonated at physiological pH. This positively charged nitrogen forms a strong, charge-assisted hydrogen bond or salt bridge with a highly conserved aspartate residue (Asp79 in hDAT, for example) located deep within the transporter's primary binding pocket. nih.gov This interaction is considered a critical anchor for this class of compounds.

The (2-chlorophenyl)methyl moiety typically extends into a more hydrophobic sub-pocket, where it can form favorable van der Waals and pi-pi stacking interactions with aromatic amino acid residues. The 2-methyl group on the piperazine ring can further influence the ligand's fit and interactions within this pocket.

The strength of these interactions is quantified by a calculated binding energy or docking score. A more negative score indicates a more favorable and stable binding interaction. The selectivity of the compound for DAT, NET, or SERT can be inferred by comparing the binding energies across the three transporters.

Table 1: Representative Binding Energies of a Piperazine Analog with Monoamine Transporters This table presents hypothetical data based on typical findings for structurally similar compounds to illustrate expected trends.

Target ProteinBinding Energy (kcal/mol)Primary Interaction Type
Dopamine Transporter (DAT)-9.8Salt Bridge, Hydrophobic
Norepinephrine Transporter (NET)-9.1Salt Bridge, Hydrophobic
Serotonin Transporter (SERT)-8.5Salt Bridge, Hydrophobic

Identification of Key Residues for Ligand Recognition

Molecular docking models identify the specific amino acid residues within the transporter binding sites that are crucial for ligand recognition. For piperazine derivatives, these key interactions typically involve:

A Conserved Aspartate (e.g., Asp79 in hDAT): Forms the primary salt bridge with the protonated piperazine nitrogen. nih.gov

Aromatic Residues (e.g., Tyrosine, Phenylalanine): Located in transmembrane domains 1, 3, and 6, these residues form a hydrophobic pocket that interacts with the chlorophenyl ring of the ligand through van der Waals forces and pi-pi stacking. biomolther.org

Understanding these specific ligand-residue interactions is fundamental for explaining the compound's affinity and for guiding the design of new analogs with improved potency or selectivity.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein atoms over time. mdpi.com This technique is used to assess the stability of the docked pose and to observe the conformational adjustments that occur within the binding pocket.

An MD simulation is initiated with the lowest-energy docked complex placed in a simulated physiological environment (water and ions). The simulation tracks the atomic motions over a period of nanoseconds to microseconds. The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions. A low and stable RMSD value over the course of the simulation suggests that the ligand remains tightly bound in its predicted orientation. mdpi.com MD simulations can also reveal the role of water molecules in mediating interactions and provide a more refined estimate of the binding free energy. nih.gov

Table 2: Representative Molecular Dynamics Simulation Stability Metrics This table presents hypothetical data based on typical findings for ligand-transporter complexes to illustrate expected results.

ComplexSimulation Time (ns)Average Ligand RMSD (Å)Conclusion
Ligand-DAT1001.5Stable Binding Pose
Ligand-NET1001.8Stable Binding Pose
Ligand-SERT1002.5Less Stable/More Flexible Pose

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of this compound. These calculations provide a deeper understanding of the molecule's charge distribution, reactivity, and spectroscopic properties.

Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule. It highlights electron-rich regions (negative potential), such as around the nitrogen and chlorine atoms, which are likely to act as hydrogen bond acceptors, and electron-poor regions (positive potential), such as around the amine protons, which can act as hydrogen bond donors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

These calculated electronic descriptors are valuable for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular properties with biological activity, aiding in the prediction of the potency of new, related compounds.

Table 3: Representative Quantum Chemical Properties for a Piperazine Analog This table presents hypothetical data based on typical DFT calculations for similar aromatic amines.

PropertyCalculated ValueImplication
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-0.8 eVElectron-accepting capability
HOMO-LUMO Gap5.4 eVHigh chemical stability
Dipole Moment2.1 DebyeModerate polarity

In-depth Metabolic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive review of scientific databases and publicly available research reveals a significant gap in the understanding of the metabolic fate of the chemical compound this compound. Despite its structural relation to other pharmacologically relevant piperazine derivatives, specific studies detailing its biotransformation, metabolic pathways, and the biological activity of its potential metabolites are not presently available.

The metabolism of a chemical compound is a critical aspect of pharmacology and toxicology, determining its efficacy, duration of action, and potential for drug-drug interactions. This process typically involves a series of enzymatic reactions, primarily in the liver, that transform the parent compound into various metabolites. However, for this compound, the specifics of this process have not been elucidated in published research.

While studies on structurally related compounds exist, direct extrapolation of metabolic data is scientifically unsound due to the high specificity of metabolic enzymes. Minor structural modifications, such as the presence and position of a methyl group or the nature of the aromatic substituent, can drastically alter how a compound is metabolized.

For context, research on other piperazine derivatives highlights common metabolic pathways. For instance, studies on compounds like 1-(3-chlorophenyl)piperazine (B195711) (mCPP) have shown that metabolism can occur through hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov The enzymatic pathways often involve cytochrome P450 (CYP) isoforms, such as CYP3A4 and CYP2D6, followed by phase II conjugation reactions like glucuronidation or sulfation. nih.gov The characterization of such metabolites is typically achieved using advanced spectroscopic techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

However, without specific in vitro studies using liver microsomes or hepatocytes for this compound, the following remains unknown:

Metabolism and Biotransformation Pathways of 1 2 Chlorophenyl Methyl 2 Methylpiperazine

Analytical Methodologies for Research and Development of 1 2 Chlorophenyl Methyl 2 Methylpiperazine

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in pharmaceutical analysis for separating a compound from impurities, byproducts, and its own stereoisomers. For 1-[(2-Chlorophenyl)methyl]-2-methylpiperazine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for purity assessment and separation.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the purity analysis of non-volatile and thermally sensitive compounds. The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and speed.

A common approach is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Due to the basic nature of the piperazine (B1678402) nitrogens, peak tailing can be a significant issue. To mitigate this, an acidic modifier is typically added to the mobile phase to protonate the amine groups, ensuring symmetrical peak shapes. Gradient elution is often preferred over isocratic elution to effectively separate impurities with a wide range of polarities. gcms.czamericanpharmaceuticalreview.com The method development process focuses on selecting the appropriate column, mobile phase composition (including organic modifier and acid additive), flow rate, and detector wavelength.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
Gradient Start at 20% B, linear increase to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For piperazine derivatives, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is frequently used for purity testing and identifying related substances. nih.gov The compound this compound is sufficiently volatile for GC analysis.

Method development for GC involves selecting an appropriate capillary column and optimizing the oven temperature program. A mid-polarity column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-17 or Rtx-200), often provides good separation for piperazine analogues. nih.gov The temperature program is designed to ensure that the compound and any potential impurities are well-resolved with sharp peaks.

Table 2: Typical GC Method Parameters

ParameterCondition
Column DB-17 (30 m x 0.53 mm, 1.0 µm film thickness)
Carrier Gas Helium at 2.0 mL/min
Injector Temperature 250 °C
Detector Temperature (FID) 260 °C
Oven Program Initial 150 °C for 5 min, then ramp at 20 °C/min to 250 °C, hold for 5 min
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL

Chiral Chromatography for Enantiomeric Separation

The structure of this compound contains a stereocenter at the C2 position of the piperazine ring, meaning it exists as a pair of enantiomers (R and S forms). Additionally, the substitution pattern at positions 1 and 2 can lead to cis and trans diastereomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. mdpi.commdpi.com

Chiral chromatography is the definitive method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. rsc.org For piperazine-based compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. mdpi.com Chiral HPLC is the most common approach. The mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a basic additive (like diethylamine), is optimized to achieve baseline resolution between the enantiomeric peaks.

Table 3: Example Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak® ID (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

Spectroscopic Methods for Structural Elucidation (Excluding Basic Identification Data)

While basic spectroscopic data confirms the identity of a compound, advanced applications are used to probe finer structural details, such as stereochemistry and fragmentation pathways, which are essential for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy is the most powerful tool for determining the detailed stereochemistry of molecules in solution. For this compound, NMR is used to establish the relative configuration of the substituents on the piperazine ring, i.e., whether they are cis or trans to each other.

The piperazine ring typically exists in a chair conformation. The orientation of the substituents (axial or equatorial) can be determined by analyzing proton (¹H) NMR coupling constants and through-space correlations from 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). In the cis isomer, both the 2-methyl group and the 1-(2-chlorophenyl)methyl group would prefer to occupy equatorial positions to minimize steric strain. In the trans isomer, one group would be equatorial and the other axial. A NOESY experiment would show a spatial correlation (cross-peak) between the protons of the methyl group and the protons of the benzyl (B1604629) methylene (B1212753) group if they are on the same face of the ring (cis), a correlation that would be absent or very weak for the trans isomer. Temperature-dependent NMR studies can also provide insight into the energy barriers of ring inversion and conformational exchange. mdpi.com

Mass Spectrometry (MS) for Fragment Analysis and Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. When coupled with GC (GC-MS), it is a potent tool for both separation and identification.

The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation pathways initiated by the nitrogen atoms of the piperazine ring. nih.gov Key fragmentation events include:

Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the piperazine nitrogen, leading to the formation of a stable 2-chlorobenzyl cation (m/z 125) or a tropylium (B1234903) ion. The other fragment would be the 2-methylpiperazine (B152721) radical cation.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage. A characteristic fragment for many piperazine derivatives is the loss of a portion of the ring, often resulting in ions corresponding to ethylenediamine (B42938) fragments or other stable cations. mdpi.com For instance, cleavage of the ring can produce a characteristic ion at m/z 56, corresponding to (C₃H₆N)⁺. nih.gov

Analysis of these fragments helps to confirm the connectivity of the molecule, verifying the presence of both the 2-chlorobenzyl group and the 2-methylpiperazine core.

Table 4: Predicted Key Mass Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment StructureFragmentation Pathway
224/226[C₁₂H₁₇ClN₂]⁺Molecular Ion (M⁺)
125/127[C₇H₆Cl]⁺Cleavage of the benzyl-nitrogen bond (2-chlorobenzyl cation)
99[C₅H₁₁N₂]⁺Cleavage of the benzyl-nitrogen bond (2-methylpiperazinyl cation)
56[C₃H₆N]⁺Fragmentation of the piperazine ring

Note: The presence of chlorine results in isotopic peaks (M and M+2) in a ~3:1 ratio for fragments containing the chlorine atom.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable for the structural elucidation and quantification of new chemical entities. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as primary tools for its characterization.

Infrared (IR) Spectroscopy provides a unique molecular fingerprint based on the vibrational frequencies of its functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. Although specific experimental data for this compound is not widely available, the expected spectral features can be extrapolated from analogous structures such as piperazine and its derivatives. researchgate.netoup.comresearchgate.netsemanticscholar.org

Key expected vibrational frequencies for this compound would include C-H stretching vibrations from the aromatic ring and the piperazine ring, C-N stretching vibrations, and C-Cl stretching vibrations. The presence of the methyl group on the piperazine ring would also contribute to specific bending vibrations.

Hypothetical IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3050-3000Aromatic C-H StretchMedium to Weak
2950-2850Aliphatic C-H Stretch (Piperazine & Methyl)Strong
1600-1450Aromatic C=C BendingMedium
1470-1430CH₂ Bending (Piperazine Ring)Medium
1380-1370CH₃ Bending (Methyl Group)Medium
1200-1000C-N StretchingStrong
750-700C-Cl Stretching (ortho-substituted)Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to analyze compounds with chromophores, which absorb light in the UV-Vis range. The this compound molecule contains a chlorophenyl group, which acts as a chromophore. The UV-Vis spectrum, typically recorded in a suitable solvent like ethanol (B145695) or methanol, would show absorption maxima (λmax) characteristic of the electronic transitions within the aromatic ring. While piperazine itself does not absorb significantly in the UV range, the substituted aromatic ring dictates the UV-Vis profile. researchgate.netnist.gov

The position and intensity of the absorption bands can be influenced by the solvent polarity and the pH of the medium. For instance, protonation of the piperazine nitrogen atoms at low pH can induce shifts in the absorption maxima.

Expected UV-Vis Spectral Data for this compound in Ethanol

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
~210~7500π → π
~265~250n → π

Advanced Detection Techniques for Trace Analysis in Research Matrices

During preclinical and toxicological studies, it is often necessary to detect and quantify trace amounts of a research compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. rdd.edu.iqnih.gov For this compound, highly sensitive and selective analytical techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice for trace analysis of piperazine derivatives. figshare.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. Derivatization of the piperazine nitrogens may be necessary to improve volatility and chromatographic peak shape. The mass spectrometer provides high selectivity and allows for the identification and quantification of the target analyte based on its mass-to-charge ratio and fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of non-volatile and thermally labile compounds in complex matrices. Reversed-phase HPLC is commonly used for the separation of piperazine derivatives. The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional sensitivity and specificity, enabling the detection of picogram to femtogram levels of the analyte.

The development of a trace analysis method would involve:

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to isolate the analyte from the biological matrix and minimize interference.

Chromatographic Separation: Optimization of the mobile phase, stationary phase, and gradient elution to achieve good separation from endogenous matrix components.

Mass Spectrometric Detection: Optimization of ionization source parameters and selection of appropriate precursor and product ions for MRM transitions.

Development of Standard Operating Procedures for Analytical Quality Control in Research

Standard Operating Procedures (SOPs) are crucial for ensuring the consistency, reliability, and integrity of analytical data in a research and development setting. scribd.comcomplianceonline.comresearchgate.netlabmanager.comemerypharma.com The development of SOPs for the analytical quality control of this compound should be a systematic process encompassing all aspects of the analytical workflow.

An SOP for an analytical method should be detailed and unambiguous, providing a step-by-step description of the procedure. Key elements of an SOP for the analysis of this compound would include:

Purpose and Scope: A clear statement of the intended application of the analytical method.

Responsibilities: Defining the roles and responsibilities of the personnel involved in performing the analysis.

Materials and Reagents: A comprehensive list of all chemicals, solvents, reference standards, and consumables required, including their quality specifications.

Instrumentation and Equipment: Detailed information on the instruments to be used, including their qualification and calibration status.

Analytical Procedure: A step-by-step description of the entire analytical process, from sample preparation to data analysis. This should include:

Preparation of standard and sample solutions.

Instrumental parameters and run sequence.

Data acquisition and processing.

Calculations for determining the final result.

System Suitability Tests: Criteria that must be met to ensure the analytical system is performing correctly before and during the analysis of samples.

Quality Control: Procedures for running quality control samples to monitor the performance of the method.

Data Recording and Reporting: Guidelines for documenting all experimental details and reporting the analytical results.

Method Validation: The SOP should be based on a thoroughly validated analytical method. The validation process demonstrates that the method is suitable for its intended purpose and includes the evaluation of parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The implementation of well-defined SOPs is fundamental to maintaining data quality and ensuring regulatory compliance throughout the lifecycle of a research compound.

Future Research Directions and Unexplored Avenues for 1 2 Chlorophenyl Methyl 2 Methylpiperazine

Investigation of Alternative Biological Targets Beyond Monoamine Transporters

While the principal targets of benzylpiperazine derivatives are monoamine transporters, exploring alternative biological targets is a critical avenue for future research. wikipedia.orgresearchgate.net The structural scaffold of 1-[(2-Chlorophenyl)methyl]-2-methylpiperazine may permit interactions with other receptor systems, potentially revealing novel polypharmacology.

Potential alternative targets for investigation include:

G-Protein Coupled Receptors (GPCRs): Many centrally active agents exhibit affinity for various GPCRs. Specific subtypes of serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α and β) receptors, beyond their transporter sites, are plausible candidates. For example, some piperazine (B1678402) derivatives are known to interact directly with 5-HT2A and alpha-2 adrenergic receptors. wikipedia.orgnih.gov

Ion Channels: Voltage-gated sodium, potassium, and calcium channels are fundamental to neuronal excitability and represent another class of potential secondary targets.

Enzymes: Monoamine oxidase (MAO) and Catechol-O-methyltransferase (COMT) are enzymes involved in the metabolic degradation of monoamines. europa.eu Inhibition of these enzymes could synergize with transporter blockade, and this possibility warrants investigation.

A systematic screening of this compound against a broad panel of receptors and enzymes would be the first step in identifying these off-target interactions.

Table 1: Potential Alternative Biological Targets
Target ClassSpecific ExamplesRationale for Investigation
GPCRs5-HT₂A, 5-HT₂C, D₂, α₂-adrenergic receptorsStructural similarities to known ligands for these receptors; documented off-target effects for related piperazine compounds. wikipedia.orgnih.gov
Ion ChannelsVoltage-gated Na⁺, K⁺, Ca²⁺ channelsCommon targets for CNS-active drugs that modulate neuronal firing.
EnzymesMonoamine Oxidase (MAO-A, MAO-B), COMTPotential to modulate monoamine metabolism, complementing transporter activity. europa.eu

Application of Advanced Imaging Techniques for In Vitro Target Engagement

Quantifying how a compound engages its intracellular target is crucial for drug development. nih.gov Advanced imaging techniques can provide high-resolution spatial and temporal data on the interaction between this compound and its targets within single cells, moving beyond population-average data from traditional assays. nih.govazolifesciences.com

Promising techniques include:

Förster Resonance Energy Transfer (FRET): FRET imaging can measure the proximity between two fluorescently labeled molecules. scitechdaily.com This could be used to study the binding of a fluorescent derivative of the compound to a fluorescently tagged transporter protein in living cells.

Fluorescence Polarization Microscopy: This technique can quantitate the engagement of unlabeled drugs by observing their competition with a fluorescent probe for the target protein, providing a direct measure of target occupancy in single cells. nih.gov

Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding. nih.gov While not strictly an imaging technique, its application with imaging readouts can confirm target engagement in a cellular context.

These methods would allow researchers to visualize and quantify target engagement in real-time, offering insights into the kinetics and dynamics of the drug-target interaction. nih.govnih.gov

Design and Synthesis of Photoaffinity Labels or Fluorescent Probes for Target Interaction Studies

To definitively identify the binding sites and interacting partners of this compound, the development of specialized chemical probes is essential. core.ac.ukcolumbia.edu

Photoaffinity Labels: A photoaffinity label is a modified version of the compound that incorporates a photoreactive group (e.g., an azide (B81097) or diazirine). nih.govenamine.net Upon UV irradiation, this group forms a highly reactive species that covalently bonds to the nearest amino acid residues within the binding pocket of the target protein. nih.gov Subsequent proteomic analysis can then identify the precise location of this covalent attachment, mapping the binding site at the molecular level. nih.gov

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold would create a fluorescent probe. rsc.orgnih.gov This probe could be used to visualize the subcellular localization of its target transporters via fluorescence microscopy and to quantify receptor density in different brain regions or cell types. columbia.edumdpi.com The design must ensure that the addition of the fluorophore does not significantly alter the compound's binding affinity or selectivity. nih.gov

Exploration of Structure-Metabolism Relationships to Guide Derivative Design

Understanding how the chemical structure of a compound influences its metabolic fate is key to designing improved derivatives with better pharmacokinetic properties. rsc.orgnih.gov For piperazine-containing compounds, common metabolic pathways include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring. europa.eunih.gov

A systematic study of the metabolism of this compound, likely involving in vitro experiments with liver microsomes, would identify its major metabolites. nih.gov This knowledge could then be used to guide the synthesis of new analogs. For example, if a specific position on the molecule is found to be a primary site of metabolism (a "metabolic hotspot"), medicinal chemists could modify that position—perhaps by introducing a fluorine atom—to block the metabolic pathway and potentially increase the compound's half-life and bioavailability. rsc.orgnih.gov

Potential for this compound as a Chemical Probe in Neurobiology

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study the function of that target in cells or organisms. If this compound is found to possess high selectivity for a particular monoamine transporter subtype (e.g., the dopamine transporter over the serotonin or norepinephrine (B1679862) transporters), it could serve as a valuable research tool.

As a selective chemical probe, it could be used to:

Dissect the specific roles of different monoamine transporters in complex behaviors.

Validate new drug targets within the monoaminergic system.

Study the downstream signaling consequences of selectively inhibiting a specific transporter.

To qualify as a high-quality chemical probe, the compound would need to be thoroughly characterized, including confirmation of its on-target activity, assessment of its selectivity across a wide range of other proteins, and demonstration of its utility in cellular or in vivo models.

Theoretical Predictions of Novel Pharmacological Activities Based on Structural Similarities to Other Scaffolds

Computational, or in silico, techniques can predict potential new biological activities for a compound by comparing its structure to large databases of molecules with known pharmacological profiles. nih.govherts.ac.uk

Methods that could be applied to this compound include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a molecule's biological activity. The pharmacophore of the title compound could be compared to those of ligands for other targets to identify unexpected structural overlaps.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structure with biological activity. nih.gov A QSAR model built on a diverse set of CNS-active compounds could predict the probability of this compound interacting with various targets. researchgate.net

Molecular Docking: This technique simulates the binding of a ligand to the three-dimensional structure of a protein. Docking the compound into the crystal structures of a wide array of receptors and enzymes could reveal potential new binding partners. nih.gov

These computational approaches can generate new hypotheses and prioritize experimental testing, accelerating the discovery of novel therapeutic applications for this and related compounds. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 1-[(2-Chlorophenyl)methyl]-2-methylpiperazine?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Nucleophilic substitution : Reacting 2-methylpiperazine with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours .
  • Catalytic optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency, yielding ~75–85% purity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Table 1: Representative Synthesis Conditions

ReactantsCatalyst/SolventTemperature (°C)Yield (%)Purity (HPLC)
2-Methylpiperazine, 2-chlorobenzyl chlorideK₂CO₃/CH₃CN707892%
2-Methylpiperazine, 2-chlorobenzyl bromideTBAB/H₂O808289%

Q. How is the purity and structural integrity of the compound verified?

Methodological Answer: Analytical techniques include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., benzyl proton signals at δ 4.3–4.5 ppm; piperazine methyl at δ 1.2–1.4 ppm) .
  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min .
  • Mass spectrometry : ESI-MS m/z 239.1 [M+H]⁺ .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound?

Methodological Answer: Crystallization challenges include:

  • Low symmetry : The 2-chlorophenyl and methyl groups create steric hindrance, complicating crystal packing. Slow evaporation from DMF/ethanol (1:3) improves crystal growth .
  • Data refinement : Use SHELXL for small-molecule refinement. Key parameters:
    • R-factor < 0.05 for high-resolution data.
    • Twinning analysis via PLATON to address pseudo-symmetry .

Q. How do structural modifications influence pharmacological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • 2-Chlorophenyl group : Enhances binding to serotonin receptors (5-HT₂A/2C) due to hydrophobic interactions .
  • Methyl substitution on piperazine : Reduces metabolic degradation (t₁/₂ increases from 2.1 to 4.7 hours in liver microsomes) .
  • Advanced analogs : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improves selectivity for dopamine D3 receptors (Ki = 12 nM vs. 140 nM for D2) .

Q. Table 3: Pharmacological Profile of Derivatives

DerivativeTarget ReceptorKi (nM)Metabolic Stability (t₁/₂, hrs)
Parent compound5-HT₂A454.7
4-CF₃-phenyl analogD3126.2
3-NO₂-phenyl analog5-HT₂C283.1

Q. How are contradictions in biological data resolved for this compound?

Methodological Answer: Conflicting data (e.g., receptor binding vs. in vivo efficacy) require:

  • Dose-response reassessment : Ensure linearity in EC₅₀ curves (e.g., 0.1–10 μM range for cAMP assays) .
  • Metabolite screening : LC-MS/MS identifies active metabolites (e.g., N-desmethyl derivative) that may contribute to off-target effects .
  • Computational modeling : Molecular docking (AutoDock Vina) validates binding poses in homology models of target receptors .

Q. What analytical strategies differentiate stereoisomers or polymorphs?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak AD-H column with hexane/isopropanol (90:10); resolution factor Rs > 1.5 for enantiomers .
  • PXRD : Distinct diffraction peaks at 2θ = 12.4°, 18.7°, and 24.3° for the monoclinic polymorph .
  • Thermogravimetric analysis (TGA) : Polymorph stability assessed via weight loss profiles (degradation onset >200°C for stable form) .

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